1-(3-chloro-2-methylphenyl)-6-cyclohexyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines.
Preparation Methods
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves several steps. One common synthetic route includes the condensation of appropriate starting materials under reflux conditions in the presence of a suitable solvent such as pyridine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as HER2 receptors. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other diazino pyrimidines and their derivatives. Some examples are:
1,3-DIAZINO[5,4-D]PYRIMIDINES: These compounds also act as HER2 inhibitors and have similar applications in medicinal chemistry.
PYRAZOLO[3,4-D]PYRIMIDINES: These compounds are known for their inhibitory activity against CDK2 and have applications in cancer treatment.
The uniqueness of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific structural features and its potent inhibitory activity against HER2, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H23ClN4O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-6-cyclohexyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H23ClN4O2/c1-12-15(20)8-5-9-16(12)24-17-14(18(25)22-19(24)26)10-23(11-21-17)13-6-3-2-4-7-13/h5,8-9,13,21H,2-4,6-7,10-11H2,1H3,(H,22,25,26) |
InChI Key |
PTILFWJOYARREI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)C4CCCCC4)C(=O)NC2=O |
Origin of Product |
United States |
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